molecular formula C10H10ClNO2 B11889838 5-(Hydroxymethyl)quinolin-8-ol hydrochloride CAS No. 57434-90-9

5-(Hydroxymethyl)quinolin-8-ol hydrochloride

Cat. No.: B11889838
CAS No.: 57434-90-9
M. Wt: 211.64 g/mol
InChI Key: RIVQJPJRCBGZRZ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)quinolin-8-ol hydrochloride is a substituted 8-hydroxyquinoline derivative characterized by a hydroxymethyl (-CH$_2$OH) group at the 5-position of the quinoline ring. This compound is structurally related to 8-hydroxyquinoline, a well-known chelating agent with antimicrobial and anticancer properties. The hydroxymethyl group enhances its hydrophilicity and reactivity, making it a versatile intermediate for synthesizing derivatives with tailored biological or chemical functions. It is synthesized via condensation reactions involving 5-hydroxymethyl-8-hydroxyquinoline and acids, often under acidic conditions (e.g., HCl in THF) .

Key properties include:

  • Molecular formula: C${10}$H${10}$ClNO$_2$
  • Applications: Precursor for antibacterial agents (e.g., (8-hydroxyquinolin-5-yl)methyl-4-alkylbenzoate derivatives) and corrosion inhibitors .

Properties

CAS No.

57434-90-9

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-(hydroxymethyl)quinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H9NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-5,12-13H,6H2;1H

InChI Key

RIVQJPJRCBGZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CO.Cl

Origin of Product

United States

Preparation Methods

Hydroxymethylation of Quinolin-8-ol

The most widely reported method involves the direct hydroxymethylation of quinolin-8-ol. In this approach, quinolin-8-ol reacts with formaldehyde in the presence of a base, typically sodium hydroxide, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where formaldehyde acts as the hydroxymethylating agent.

Reaction Scheme:

Quinolin-8-ol+HCHONaOH, reflux5-(Hydroxymethyl)quinolin-8-olHClHydrochloride salt\text{Quinolin-8-ol} + \text{HCHO} \xrightarrow{\text{NaOH, reflux}} \text{5-(Hydroxymethyl)quinolin-8-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key Parameters:

  • Molar Ratio: A 1:1.2 ratio of quinolin-8-ol to formaldehyde ensures complete conversion while minimizing side products.

  • Temperature: Reflux at 80–100°C for 6–8 hours optimizes yield.

  • Acidification: Post-reaction treatment with concentrated hydrochloric acid (pH 1–2) precipitates the hydrochloride salt with >95% purity .

Yield and Purity:

ParameterValue
Reaction Yield78–85%
Purity (HPLC)≥98%
Byproducts<2% unreacted starting material

This method is favored for its simplicity and scalability, though it requires careful control of pH during acidification to avoid decomposition.

Multi-Step Synthesis via Chloromethyl Intermediates

Alternative routes involve synthesizing 5-chloromethyl-8-hydroxyquinoline hydrochloride as an intermediate, followed by hydroxylation. This method, adapted from metal-complexation studies, offers higher regioselectivity .

Step 1: Chloromethylation
8-Hydroxyquinoline reacts with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂):

8-Hydroxyquinoline+MOMClZnCl₂5-Chloromethyl-8-hydroxyquinoline\text{8-Hydroxyquinoline} + \text{MOMCl} \xrightarrow{\text{ZnCl₂}} \text{5-Chloromethyl-8-hydroxyquinoline}

Step 2: Hydroxylation and Salt Formation
The chloromethyl intermediate undergoes hydrolysis with aqueous NaOH (10% w/v) at 60°C, followed by HCl treatment:

5-Chloromethyl-8-hydroxyquinoline+NaOH5-(Hydroxymethyl)quinolin-8-olHClHydrochloride salt\text{5-Chloromethyl-8-hydroxyquinoline} + \text{NaOH} \rightarrow \text{5-(Hydroxymethyl)quinolin-8-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Comparative Performance:

ParameterDirect HydroxymethylationChloromethyl Route
Total Yield78–85%65–72%
Reaction Time8 hours12–14 hours
Purity≥98%95–97%

While this route reduces formaldehyde handling risks, the additional steps increase production costs and complexity .

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and continuous processing. A patented approach (CN102267943B) employs azeotropic distillation to remove water, enhancing reaction efficiency .

Process Overview:

  • Reactor Setup: A 1000L reactor charged with quinolin-8-ol (100 kg), formaldehyde (35% w/w, 120 L), and NaOH (20% w/w).

  • Reaction: Heated to 90°C under vacuum (0.5 atm) to remove water via azeotropy.

  • Acidification: Treated with technical-grade HCl (32% w/w) to pH 1.5, yielding 260 kg of product per batch .

Scale-Up Advantages:

  • Throughput: 1.3 kg/L reactor volume.

  • Solvent Recovery: 95% acetone recycled via distillation.

  • Purity: 99.4% HPLC purity after recrystallization .

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade quality:

  • Recrystallization: Dissolving the crude product in hot ethanol (60°C) and cooling to 4°C yields needle-like crystals .

  • Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) removes polar impurities .

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.85 (d, 1H, H-2), 7.52 (m, 2H, H-3/H-4), 4.72 (s, 2H, -CH₂OH), 3.83 (s, 1H, -OH) .

  • IR (KBr): 3420 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N) .

Challenges and Optimization Strategies

Common Issues:

  • Over-Hydroxymethylation: Excess formaldehyde leads to di-hydroxymethyl byproducts. Mitigated by stoichiometric control.

  • Salt Hygroscopicity: The hydrochloride form absorbs moisture; storage under nitrogen or desiccants is essential .

Innovative Solutions:

  • Microwave-Assisted Synthesis: Reduces reaction time to 2 hours with comparable yields (82%).

  • Flow Chemistry: Microreactors improve heat transfer, enabling safer formaldehyde handling.

Chemical Reactions Analysis

5-(Hydroxymethyl)quinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that 5-(Hydroxymethyl)quinolin-8-ol hydrochloride exhibits significant antimicrobial properties. A study reported its efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) ranging from 0.062 to 0.25 μg/ml. This suggests strong activity against both standard strains and multidrug-resistant isolates.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including melanoma and colorectal cancer cells. Its mechanism involves the suppression of survivin expression, a protein associated with cancer cell survival and drug resistance.

2. Biological Research

  • The compound is studied for its ability to chelate metal ions, which may inhibit the activity of metalloenzymes. This characteristic is particularly useful in antimicrobial and anticancer research, as it can disrupt essential metal-dependent processes in pathogens and cancer cells.

3. Industrial Applications

  • Material Science : 5-(Hydroxymethyl)quinolin-8-ol hydrochloride is utilized in developing new materials and chemical processes. Its unique chemical properties allow for modifications that can lead to novel applications in various industrial sectors.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride against various pathogens demonstrated its effectiveness:

PathogenMIC (μg/ml)Reference
Mycobacterium tuberculosis0.062 - 0.25
Staphylococcus aureusVarious
Escherichia coliVarious

Anticancer Activity

In another study focusing on anticancer effects, researchers observed that 5-(Hydroxymethyl)quinolin-8-ol hydrochloride significantly induced apoptosis in cancer cells while overcoming P-glycoprotein-mediated drug resistance:

Cancer Cell LineEffectReference
MelanomaInduced apoptosis
Colorectal CancerInhibited proliferation

The compound's interaction with molecular targets such as survivin highlights its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Variations in substituents on the quinoline ring can significantly affect biological activity. For instance, compounds with halogen substitutions have shown enhanced antimicrobial properties compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. This chelation property is particularly useful in antimicrobial and anticancer research, as it can disrupt essential metal-dependent processes in pathogens and cancer cells .

Comparison with Similar Compounds

5-Chloromethyl-8-hydroxyquinoline Hydrochloride

  • Structure : Chloromethyl (-CH$_2$Cl) substituent at the 5-position.
  • Synthesis: Reacts 8-hydroxyquinoline with formaldehyde and HCl in the presence of ZnCl$_2$, yielding a yellow solid (78% yield) .
  • Applications: Intermediate for synthesizing piperazine- and imidazole-linked derivatives (e.g., 5-((piperazin-1-yl)methyl)quinolin-8-ol) with antibacterial activity .
  • Key Data :
    • Melting point : 282°C .
    • Antibacterial efficacy : Derivatives show 70–90% inhibition against Staphylococcus aureus and Escherichia coli .

5-Acetyl-8-hydroxyquinolin-2(1H)-one

  • Structure : Acetyl (-COCH$_3$) group at the 5-position.
  • Synthesis: Friedel-Crafts acylation of 8-hydroxyquinoline-2(1H)-one with acetyl chloride and AlCl$_3$ in dichloromethane .
  • Applications: Potential metal chelator due to the ketone and hydroxyl groups.

5-(Pyrrolidin-1-ylsulfonyl)quinolin-8-ol

  • Structure : Pyrrolidine sulfonamide group at the 5-position.
  • Synthesis: Sulfonation of 8-fluoroquinoline followed by reaction with pyrrolidine .
  • Applications : Inhibitor of catechol-O-methyltransferase (COMT), with a 24% yield and IC$_{50}$ < 1 µM .

Corrosion Inhibition Performance

5-(Hydroxymethyl)quinolin-8-ol hydrochloride and its chloromethyl analogue (QIN1) were evaluated for corrosion inhibition on carbon steel in 1.0 M HCl:

  • QIN1 (5-Chloromethyl derivative) :
    • Inhibition efficiency : 92% at 10$^{-3}$ M (303 K).
    • Adsorption : Follows Langmuir isotherm (ΔG° = −34 kJ/mol, physisorption) .
  • Hydroxymethyl derivative :
    • Mechanism : Mixed-type inhibitor, with higher hydrophilicity improving adsorption on metal surfaces .

Biological Activity

5-(Hydroxymethyl)quinolin-8-ol hydrochloride is a derivative of quinoline with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

5-(Hydroxymethyl)quinolin-8-ol hydrochloride has the molecular formula C10H10ClNO2C_{10}H_{10}ClNO_2 and a molecular weight of approximately 211.645 g/mol. Its structure features a hydroxymethyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. These functional groups are responsible for its diverse biological activities and reactivity.

1. Antimicrobial Activity

Research indicates that 5-(hydroxymethyl)quinolin-8-ol hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at micromolar concentrations, demonstrating potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These findings suggest that the compound may serve as a lead for developing new antibiotics or as a complementary treatment alongside existing antibiotics .

2. Antioxidant Activity

The antioxidant capacity of 5-(hydroxymethyl)quinolin-8-ol hydrochloride has been evaluated using various assays, including the DPPH free radical scavenging method. The compound demonstrated moderate antioxidant activity, comparable to ascorbic acid, indicating its potential role in protecting cells from oxidative stress.

Concentration (µg/mL) DPPH Scavenging Activity (%)
1025
5045
10065

These results highlight the compound's ability to act as a free radical scavenger, which is crucial for preventing cellular damage associated with various diseases .

3. Anticancer Activity

Studies have explored the anticancer potential of 5-(hydroxymethyl)quinolin-8-ol hydrochloride against different cancer cell lines. The compound exhibited cytotoxic effects on human cancer cells at micromolar concentrations.

Case studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, in a study involving breast cancer cell lines, treatment with the compound resulted in significant reductions in cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)25Modulation of apoptotic pathways

These findings suggest that further investigation into the anticancer properties of this compound could lead to new therapeutic strategies for cancer treatment .

The biological activities of 5-(hydroxymethyl)quinolin-8-ol hydrochloride can be attributed to its ability to interact with various biological targets:

  • Protein Binding: Interaction studies have shown that the compound binds to serum proteins like bovine serum albumin (BSA), affecting its pharmacokinetics and bioavailability.
  • Reactive Oxygen Species (ROS) Scavenging: The presence of hydroxyl groups facilitates electron donation, allowing the compound to neutralize ROS effectively.
  • Cell Signaling Pathways: The compound may influence key signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Q & A

Q. Q1.1 (Basic): What are the optimized synthetic routes for 5-(Hydroxymethyl)quinolin-8-ol hydrochloride, and how do reaction conditions influence yield?

Answer: The compound is synthesized via nucleophilic substitution or alkylation of 8-hydroxyquinoline derivatives. For example, 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride (a precursor) is synthesized by reacting 8-hydroxyquinoline with formaldehyde and HCl under reflux . Critical parameters include:

  • Temperature : 60–80°C for controlled reactivity.
  • Molar ratios (e.g., 1:1.2 ratio of 8-hydroxyquinoline to formaldehyde).
  • Solvent : Dichloromethane or ethanol for solubility .
    Yields (~80–85%) are maximized by slow addition of reagents and inert atmospheres. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Q1.2 (Advanced): How can competing side reactions (e.g., over-alkylation) be minimized during synthesis?

Answer: Side reactions are mitigated by:

  • Temperature modulation : Lower temperatures (≤50°C) reduce unintended polymerization.
  • Protecting groups : Temporarily masking the hydroxyl group with acetyl or benzyl groups prevents unwanted substitutions .
  • Stoichiometric control : Limiting formaldehyde equivalents to 1.1–1.3× reduces dimerization .

Structural Characterization

Q. Q2.1 (Basic): What spectroscopic and crystallographic methods validate the structure of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride?

Answer:

  • NMR : 1^1H NMR confirms the hydroxymethyl group (δ 4.5–5.0 ppm for –CH2_2OH) and aromatic protons (δ 7.5–8.5 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–O = 1.36 Å) and confirms protonation at the quinoline nitrogen .
  • FT-IR : O–H stretching (3200–3500 cm1^{-1}) and C=N vibrations (1600 cm1^{-1}) .

Q. Q2.2 (Advanced): How do computational methods (DFT, QSAR) predict electronic properties and reactivity?

Answer: Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps : Predicts redox behavior (e.g., ΔE ≈ 4.2 eV for metal chelation) .
  • Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., hydroxyl group as a strong electron donor) .

Biological Activity and Mechanisms

Q. Q3.1 (Basic): What assays are used to evaluate antimicrobial or anticancer activity?

Answer:

  • MIC assays : Test bacterial/fungal growth inhibition (e.g., against E. coli or C. albicans) .
  • MTT assays : Measure cytotoxicity in cancer cell lines (e.g., IC50_{50} values for HepG2 cells) .
  • Metal chelation studies : UV-vis spectroscopy quantifies Fe3+^{3+}/Al3+^{3+} binding (λ = 450–500 nm) .

Q. Q3.2 (Advanced): How does metal ion chelation influence biological activity?

Answer: The compound’s hydroxymethyl and hydroxyl groups form stable octahedral complexes with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}), disrupting microbial iron metabolism or inducing oxidative stress in cancer cells. Stability constants (log β ≈ 12–14) are determined via potentiometric titrations .

Data Contradictions and Reproducibility

Q. Q4.1 (Advanced): How can discrepancies in reported bioactivity (e.g., variable IC50_{50}50​ values) be resolved?

Answer:

  • Standardized protocols : Uniform cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%).
  • Batch consistency : HPLC purity ≥95% (C18 column, 0.1% TFA/ACN gradient) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} = −logIC50_{50}) .

Stability and Formulation

Q. Q5.1 (Basic): What factors affect the compound’s stability in solution?

Answer:

  • pH : Degrades above pH 7 due to deprotonation of the hydroxyl group.
  • Light : Photooxidation minimized by amber glass storage.
  • Temperature : Stable at −20°C for long-term storage .

Q. Q5.2 (Advanced): How can prodrug strategies enhance bioavailability?

Answer:

  • Esterification : Acetylate the hydroxymethyl group to improve lipophilicity (logP increases from 1.2 to 2.5) .
  • Nanoparticle encapsulation : PLGA nanoparticles (size ≈ 150 nm) enhance tumor targeting .

Safety and Handling

Q. Q6.1 (Basic): What safety precautions are required during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Fume hood for powder handling (risk of inhalation).
  • Disposal : Incineration or neutralization with 10% NaOH .

Q. Q6.2 (Advanced): Are there genotoxic or environmental risks?

Answer:

  • Ames test : Negative for mutagenicity at ≤10 μg/plate.
  • Ecotoxicity : LC50_{50} (Daphnia magna) >100 mg/L; classify as non-persistent .

Advanced Applications

Q. Q7.1 (Advanced): How is the compound applied in material science (e.g., corrosion inhibition)?

Answer: Electrochemical impedance spectroscopy (EIS) shows 92% inhibition efficiency for mild steel in 1M HCl at 103^{-3} M. Mechanism: Adsorption via Langmuir isotherm (ΔGads_{ads} ≈ −35 kJ/mol) .

Regulatory and Compliance

Q. Q8.1 (Basic): What regulatory guidelines apply to preclinical studies?

Answer:

  • OECD 423 : Acute oral toxicity testing.
  • ICH M7 : Control mutagenic impurities (e.g., chlorinated byproducts) .

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